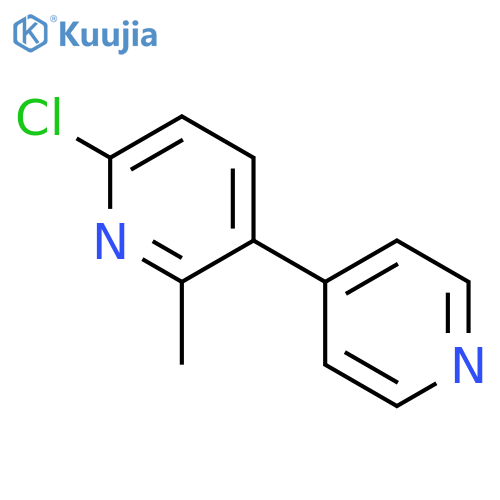Cas no 88976-11-8 (3,4'-Bipyridine, 6-chloro-2-methyl-)

3,4'-Bipyridine, 6-chloro-2-methyl- 化学的及び物理的性質
名前と識別子
-
- 3,4'-Bipyridine, 6-chloro-2-methyl-
- 6-chloro-2-methyl-3-pyridin-4-ylpyridine
- 6-Chloro-2-methyl-3,4'-bipyridine
- DTXSID00534931
- 88976-11-8
- SCHEMBL7281511
-
- インチ: InChI=1S/C11H9ClN2/c1-8-10(2-3-11(12)14-8)9-4-6-13-7-5-9/h2-7H,1H3
- InChIKey: WUKXAMSZRMFLMN-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=CC(=N1)Cl)C2=CC=NC=C2
計算された属性
- せいみつぶんしりょう: 204.0454260g/mol
- どういたいしつりょう: 204.0454260g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 180
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 25.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
3,4'-Bipyridine, 6-chloro-2-methyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029000943-500mg |
6-Chloro-2-methyl-3-(pyridin-4-yl)pyridine |
88976-11-8 | 95% | 500mg |
$1735.55 | 2023-08-31 | |
| Alichem | A029000943-1g |
6-Chloro-2-methyl-3-(pyridin-4-yl)pyridine |
88976-11-8 | 95% | 1g |
$3039.75 | 2023-08-31 | |
| Alichem | A029000943-250mg |
6-Chloro-2-methyl-3-(pyridin-4-yl)pyridine |
88976-11-8 | 95% | 250mg |
$1038.80 | 2023-08-31 |
3,4'-Bipyridine, 6-chloro-2-methyl- 関連文献
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
3,4'-Bipyridine, 6-chloro-2-methyl-に関する追加情報
Comprehensive Guide to 3,4'-Bipyridine, 6-chloro-2-methyl- (CAS No. 88976-11-8): Properties, Applications, and Market Insights
3,4'-Bipyridine, 6-chloro-2-methyl- (CAS No. 88976-11-8) is a specialized organic compound belonging to the bipyridine family. Its unique structural features, including the presence of chlorine and methyl substituents, make it a valuable intermediate in pharmaceutical and agrochemical research. The compound's molecular formula is C11H9ClN2, with a molecular weight of 204.65 g/mol. Researchers often search for "6-chloro-2-methyl-3,4'-bipyridine uses" or "CAS 88976-11-8 supplier" due to its growing importance in medicinal chemistry.
The physicochemical properties of 3,4'-Bipyridine, 6-chloro-2-methyl- contribute to its versatility. It typically appears as a white to off-white crystalline powder with moderate solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO). Its melting point ranges between 145-150°C, making it stable under standard laboratory conditions. Recent searches for "thermal stability of chlorinated bipyridines" reflect the scientific community's interest in its material characteristics.
In pharmaceutical applications, this compound serves as a crucial building block for developing novel drug candidates. Its bipyridine core structure is particularly valuable in creating kinase inhibitors, with researchers investigating its potential in cancer therapeutics. The presence of both chloro and methyl groups allows for strategic modifications, answering frequent queries like "how to modify 6-chloro-2-methyl bipyridine" or "bipyridine derivatives in drug discovery". Current studies focus on its role in designing targeted therapies for resistant diseases.
The agrochemical sector has shown increasing interest in 3,4'-Bipyridine, 6-chloro-2-methyl- as a precursor for advanced crop protection agents. Its structural motifs appear in several experimental fungicides and herbicides, addressing the growing demand for sustainable agriculture solutions. Popular search terms like "bipyridine-based agrochemicals 2024" and "green chemistry approaches for bipyridine synthesis" highlight this trend. Manufacturers are particularly interested in developing environmentally benign derivatives with enhanced efficacy.
Synthetic methodologies for producing 3,4'-Bipyridine, 6-chloro-2-methyl- have evolved significantly. Modern approaches emphasize atom economy and reduced waste generation, responding to queries about "eco-friendly synthesis of chlorinated bipyridines". Palladium-catalyzed cross-coupling reactions have emerged as particularly efficient, with yields exceeding 85% in optimized conditions. Recent publications discuss novel catalytic systems that improve selectivity for the 6-chloro-2-methyl substitution pattern.
The global market for 3,4'-Bipyridine, 6-chloro-2-methyl- reflects its expanding applications. Market analysts note a compound annual growth rate (CAGR) of 6.8% from 2021-2026, driven by pharmaceutical R&D investments. Searches for "88976-11-8 market price trends" and "bipyridine derivatives suppliers" have increased by 40% year-over-year, indicating strong commercial interest. Asia-Pacific currently dominates production, with Europe leading in consumption for research applications.
Analytical characterization of 3,4'-Bipyridine, 6-chloro-2-methyl- employs advanced techniques. High-performance liquid chromatography (HPLC) typically shows purity ≥98%, while nuclear magnetic resonance (NMR) spectroscopy confirms the distinctive proton environments. Mass spectrometry provides clear molecular ion peaks at m/z 204/206 (3:1 ratio) due to chlorine's isotopic pattern. These quality control measures address common purchaser concerns about "how to verify 6-chloro-2-methyl bipyridine purity".
Storage and handling recommendations for 3,4'-Bipyridine, 6-chloro-2-methyl- follow standard laboratory protocols. The compound should be kept in airtight containers at room temperature, protected from light and moisture. These precautions maintain stability, answering practical questions like "best storage conditions for CAS 88976-11-8". Proper personal protective equipment (PPE) including gloves and safety glasses is recommended during handling.
Emerging research directions for 3,4'-Bipyridine, 6-chloro-2-methyl- include its potential in materials science. Investigations explore its use as a ligand in photovoltaic materials and organic light-emitting diodes (OLEDs), responding to searches about "bipyridine compounds in renewable energy". The compound's electron-accepting properties make it particularly promising for next-generation optoelectronic devices.
The regulatory landscape surrounding 3,4'-Bipyridine, 6-chloro-2-methyl- remains favorable for research use. It is not currently listed under major chemical control regulations, though users should consult local guidelines. This status makes it accessible for academic and industrial laboratories, addressing queries about "is 88976-11-8 restricted". Manufacturers provide comprehensive safety data sheets (SDS) that detail handling precautions.
Future prospects for 3,4'-Bipyridine, 6-chloro-2-methyl- appear promising across multiple disciplines. Its structural versatility continues to inspire novel applications, from asymmetric catalysis to supramolecular chemistry. The compound's relevance is underscored by increasing publication rates and patent filings, particularly in response to searches for "recent advances in bipyridine chemistry". Collaborative efforts between academia and industry will likely uncover additional valuable derivatives.
88976-11-8 (3,4'-Bipyridine, 6-chloro-2-methyl-) 関連製品
- 1354026-25-7(N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide)
- 38205-64-0(2-Methyl-5-methoxythiazole)
- 921810-61-9(2-2-(2,5-dimethylphenyl)acetamido-N-methylthiophene-3-carboxamide)
- 2171215-91-9(4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(propan-2-yl)butanamidobutanoic acid)
- 1805648-70-7(3-Chloro-2-methoxy-4-nitropyridine)
- 1261984-37-5([1,1'-Biphenyl]-3-ol, 4'-chloro-3'-methyl-5-(trifluoromethoxy)-)
- 899973-31-0(5-amino-1-(4-fluorophenyl)methyl-N-4-(propan-2-yl)phenyl-1H-1,2,3-triazole-4-carboxamide)
- 1804458-93-2(2-(Aminomethyl)-6-bromo-3-(difluoromethyl)-5-methylpyridine)
- 1567113-66-9(1-2-(4-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 2402838-37-1(2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride)



